4-Ethoxy-2,3-difluorophenol
Overview
Description
4-Ethoxy-2,3-difluorophenol is a chemical compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 . The compound is solid at 20 degrees Celsius .
Molecular Structure Analysis
The InChI code for 4-Ethoxy-2,3-difluorophenol is 1S/C8H8F2O2/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4,11H,2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Ethoxy-2,3-difluorophenol is a white to almost white powder or crystal . It has a melting point range of 76.0 to 80.0 degrees Celsius .Scientific Research Applications
Medicine: Antimicrobial Agent Synthesis
4-Ethoxy-2,3-difluorophenol shows potential in the synthesis of antimicrobial agents. Its structural properties allow for the creation of phenolic compounds that can be effective against resistant bacterial strains. The difluorinated ring system enhances the bioactivity, making it a valuable precursor in developing new drugs .
Material Science: Advanced Polymer Development
In material science, this compound is used to develop advanced polymers with improved thermal stability and chemical resistance. The presence of fluorine atoms contributes to the polymers’ non-reactivity, making them suitable for harsh industrial environments .
Environmental Science: Eco-friendly Pesticides
Researchers are exploring the use of 4-Ethoxy-2,3-difluorophenol in the development of eco-friendly pesticides. Its efficacy in disrupting certain biological pathways in pests, without harming the environment, is under investigation .
Analytical Chemistry: Chromatography Standards
Due to its unique chemical signature, 4-Ethoxy-2,3-difluorophenol serves as a standard in chromatographic analysis to calibrate equipment and validate methods, ensuring accurate measurement of phenolic compounds in various samples .
Pharmacology: Drug Metabolite Analysis
This compound is also used in pharmacological research to study drug metabolism. It can act as a metabolite model to understand how drugs are processed in the body, particularly those involving phenolic bio-transformations .
Biotechnology: Enzyme Inhibition Studies
In biotechnology, 4-Ethoxy-2,3-difluorophenol is utilized in enzyme inhibition studies. It helps in understanding the interaction between enzymes and potential inhibitors, which is crucial for designing drugs that target specific metabolic pathways .
properties
IUPAC Name |
4-ethoxy-2,3-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIYFPSPIFCDDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560996 | |
Record name | 4-Ethoxy-2,3-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2,3-difluorophenol | |
CAS RN |
126163-56-2 | |
Record name | 4-Ethoxy-2,3-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxy-2,3-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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